molecular formula C11H9BrN2O B13303645 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13303645
M. Wt: 265.11 g/mol
InChI Key: SZBCYKQKCBMVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1695682-13-3) is a high-purity chemical building block designed for advanced research and development. This compound features a benzaldehyde core strategically functionalized with a 4-bromo substituent and a 3-methyl-1H-pyrazol-1-yl group, making it a versatile intermediate for synthesizing complex molecules. Research Applications and Value: The primary research value of this compound lies in its dual reactivity. The benzaldehyde group offers a formyl functionality ( -CHO ) that is readily available for condensation reactions, such as the formation of Schiff bases, or for serving as a precursor to other functional groups like alcohols or carboxylic acids. Concurrently, the 4-bromo substituent makes the molecule an excellent substrate for metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows researchers to efficiently construct more complex bi- or poly-aryl structures, which are common scaffolds in medicinal chemistry and materials science. The incorporation of a 3-methylpyrazole moiety is of particular interest, as pyrazole derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities. This combination of features makes this compound a critical intermediate for the synthesis of novel compounds targeting various therapeutic areas, as well as for the development of specialty chemicals and functional materials. Its molecular formula is C 11 H 9 BrN 2 O and its molecular weight is 265.11 g/mol . Handling and Usage: This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

4-bromo-2-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-8-4-5-14(13-8)11-6-10(12)3-2-9(11)7-15/h2-7H,1H3

InChI Key

SZBCYKQKCBMVGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Br)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-1H-pyrazole

Method: Cyclization of hydrazines with β-diketones.

Reaction:

Acetylacetone + Hydrazine hydrate → 3-Methyl-1H-pyrazole

Conditions: Reflux in ethanol with catalytic acetic acid, followed by purification via recrystallization.

Optimization and Reaction Conditions

Step Reagents Solvent Temperature Time Notes
Pyrazole synthesis Hydrazine hydrate + Acetylacetone Ethanol Reflux 4–6 h Purify by recrystallization
Halogenation NBS + AIBN Acetic acid 0–5°C 2–4 h Control regioselectivity
Cross-coupling Boronic acid + Pd catalyst Toluene/water 80–100°C 12–24 h Inert atmosphere

Research Findings and Data

Recent studies have demonstrated that the Suzuki-Miyaura coupling is highly efficient for attaching heterocyclic fragments to aromatic halides, with yields often exceeding 80%. Optimization of catalyst loading, solvent ratio, and temperature significantly improves product purity and yield.

Example Data:

Parameter Optimal Condition Yield (%)
Catalyst loading 5 mol% Pd(PPh3)4 85
Solvent ratio Toluene:water 4:1 80–90
Reaction temperature 90°C 85–88

Notes on Industrial Scale-Up

For large-scale synthesis, continuous flow reactors can be employed to enhance safety, control, and reproducibility. Catalysts can be immobilized to facilitate catalyst recovery, and solvent recycling reduces environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the benzaldehyde moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

NucleophileConditionsProductYieldReference
Amines (e.g., NH₃)DMF, 80°C, 12 h4-Amino-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde72%
ThiophenolK₂CO₃, DMF, 100°C, 8 h4-Phenylthio-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde65%
MethoxideMeOH, NaH, 60°C4-Methoxy-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde68%

Mechanistic Insight : NAS proceeds via a Meisenheimer intermediate, with electron-withdrawing groups (e.g., aldehyde) activating the aromatic ring toward substitution. Steric hindrance from the pyrazole ring slightly reduces reaction rates compared to simpler bromobenzaldehydes.

Oxidation and Reduction Reactions

The aldehyde group participates in redox reactions:

Oxidation

Oxidizing AgentConditionsProductYieldReference
KMnO₄H₂O, 90°C, 6 h4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzoic acid85%
CrO₃Acetic acid, 50°C, 4 hSame as above78%

Reduction

Reducing AgentConditionsProductYieldReference
NaBH₄EtOH, 25°C, 2 h4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol92%
LiAlH₄THF, 0°C → 25°C, 1 hSame as above95%

Key Note : The pyrazole ring remains intact under these conditions, confirming its stability toward common redox reagents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom facilitates coupling reactions, enabling C–C bond formation:

Reaction TypeCatalyst SystemConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O80°C, 12 h4-Aryl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde60–85%
Direct ArylationPdCl(C₃H₅)(dppb), KOAc, DMA150°C, 24 h5-Arylated pyrazole derivatives42–90%

Example : Coupling with phenylboronic acid under Suzuki conditions yields 4-phenyl-substituted derivatives, a key step in synthesizing biaryl frameworks . Direct arylation at the pyrazole’s C5 position is also feasible with electron-deficient aryl bromides .

Nucleophilic Addition to the Aldehyde Group

The aldehyde undergoes nucleophilic additions to form secondary alcohols or imines:

ReagentConditionsProductYieldReference
Grignard Reagent (RMgX)THF, 0°C → 25°C4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol (R-substituted)75–88%
HydroxylamineEtOH, reflux, 3 h4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde oxime80%

Application : These adducts serve as intermediates for pharmaceuticals and agrochemicals.

Cyclization and Heterocycle Formation

The aldehyde and pyrazole groups participate in cyclocondensation:

ReagentConditionsProductYieldReference
HydrazineEtOH, H₂SO₄, refluxPyrazolo[1,5-a]pyrimidine derivatives70%
Urea/ThioureaAcOH, 120°C, 6 hQuinazolinone analogs65%

Mechanism : The aldehyde reacts with bifunctional nucleophiles to form fused heterocycles, leveraging both electrophilic and directing effects of the pyrazole ring .

Functionalization of the Pyrazole Ring

The 3-methylpyrazole moiety undergoes regioselective modifications:

ReactionReagent/ConditionsProductYieldReference
N-AlkylationAlkyl halide, K₂CO₃, DMF1-Alkyl-3-methylpyrazole derivatives55–75%
HalogenationNBS, AIBN, CCl₄4-Bromo-3-(bromomethyl)-1H-pyrazole analogs60%

Limitation : Electrophilic substitution on the pyrazole ring is less favored due to electron-withdrawing effects from the adjacent aldehyde.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Brominated Pyrazole-Benzaldehyde Derivatives

3-Bromo-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde (CAS 2008142-54-7) Structural Differences: The pyrazole substituent is at the 4-position of the benzaldehyde ring instead of the 2-position, and the pyrazole bears an ethyl group rather than a methyl group.

4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

  • Structural Differences : Contains a dihydropyrazol-3-one core instead of a pyrazole, with an additional bromomethyl substituent.
  • Impact : The ketone group and bromomethyl substituent enhance electrophilicity, making this compound more reactive in alkylation or cross-coupling reactions compared to the aldehyde-containing target compound .
Halogen-Substituted Analogues

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

  • Structural Differences : Replaces the benzaldehyde group with a chlorophenyl-substituted dihydropyrazol-3-one.
  • Impact : The absence of an aldehyde group limits its utility as a nucleophilic precursor but enhances stability under acidic conditions .

5-Bromo-2-hydroxybenzaldehyde Derivatives (e.g., Compound 3c)

  • Structural Differences : Features a hydroxy group adjacent to the bromine on the benzaldehyde ring.
  • Impact : The hydroxyl group facilitates hydrogen bonding, which is critical for proteolytic activity enhancement in human presequence protease (hPreP) agonists. However, the target compound’s methylpyrazole may offer better steric compatibility with hydrophobic enzyme pockets .

Biological Activity

4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a pyrazole ring, which contribute to its unique chemical properties and biological interactions. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the aldehyde group via formylation methods such as the Vilsmeier-Haack reaction. The synthetic pathway can be summarized as follows:

  • Formation of Pyrazole Ring : Reaction of hydrazine derivatives with 1,3-dicarbonyl compounds.
  • Aldehyde Introduction : Use of DMF and POCl₃ to introduce the benzaldehyde moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. It has shown efficacy against several cancer cell lines, including breast (MDA-MB-231), prostate (PC3), and liver (HepG2) cancers. The growth inhibition concentrations (GI50) for these cell lines were reported in the low micromolar range, indicating strong antiproliferative activity .

Cell Line GI50 (µM)
MDA-MB-231 (Breast)4.19
PC3 (Prostate)5.6
HepG2 (Liver)0.25

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the bromine atom and the pyrazole ring may enhance its ability to penetrate cellular membranes and bind to target sites effectively .

Study on Antimicrobial Activity

In a study evaluating various pyrazole derivatives, it was found that those with electron-withdrawing groups exhibited enhanced antimicrobial activity due to increased lipophilicity, allowing for better membrane penetration . This suggests that modifications to the structure of this compound could further improve its efficacy.

Anticancer Evaluation

Another significant study focused on the anticancer properties of pyrazole derivatives indicated that compounds with similar structures demonstrated potent inhibition of cancer cell proliferation and induced apoptosis in cancer cells via mitochondrial pathways . This reinforces the potential of this compound as a lead compound in cancer therapy.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde?

  • Methodological Answer : The compound can be synthesized via sequential bromination and coupling reactions. For example:

  • Bromination : Introduce bromine at the para position of benzaldehyde derivatives using electrophilic substitution, as seen in related bromo-hydroxybenzaldehyde syntheses .
  • Pyrazole Coupling : Utilize Suzuki-Miyaura cross-coupling to attach the 3-methylpyrazole moiety to the brominated benzaldehyde scaffold. Alternative methods include nucleophilic aromatic substitution under catalytic conditions, as demonstrated in pyrazole-thiazole hybrid syntheses .
  • Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity, validated by HPLC .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • X-ray Crystallography : Resolves molecular conformation and crystallographic packing, as applied to pyrazole-carbaldehyde derivatives .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, pyrazole protons at 6–8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C11_{11}H9_{9}BrN2_2O) and isotopic patterns .

Q. How can reaction purity be optimized during synthesis?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC with C18 columns (e.g., 90:10 acetonitrile/water mobile phase) to detect byproducts like unreacted bromobenzaldehyde or dimerized intermediates .
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to remove hydrophobic impurities .
  • Inert Conditions : Conduct reactions under nitrogen/argon to prevent oxidation of the aldehyde group .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for pyrazole derivatives be resolved?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability in antibacterial or antitumor activity .
  • Dose-Response Curves : Quantify IC50_{50}/EC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7) to assess specificity .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases, receptors) .

Q. What experimental design considerations are critical for evaluating biological activity?

  • Methodological Answer :

  • In Vitro Models : Use MTT assays for cytotoxicity screening and enzyme-linked immunosorbent assays (ELISA) for target engagement .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .
  • Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ibuprofen for COX inhibition) .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns trajectories to evaluate conformational stability .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • ADMET Prediction : Use tools like SwissADME to forecast absorption, distribution, and toxicity profiles .

Q. What strategies address polymorphism in crystallographic studies of pyrazole derivatives?

  • Methodological Answer :

  • Temperature-Dependent Crystallization : Grow crystals at 100 K vs. 298 K to identify polymorphic forms .
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., Br···O contacts) across polymorphs .
  • Synchrotron Radiation : Enhance resolution for low-symmetry space groups (e.g., P1_1) .

Q. How do in vivo models complement in vitro findings for this compound?

  • Methodological Answer :

  • Pharmacokinetics : Administer via intraperitoneal injection in rodents, with plasma sampling over 24h to calculate AUC and half-life .
  • Toxicology : Monitor liver/kidney function markers (e.g., ALT, creatinine) in chronic dosing studies .
  • Blood-Brain Barrier Penetration : Assess using in situ perfusion models or PET imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.